molecular formula C16H23NO4S B5033955 8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5033955
M. Wt: 325.4 g/mol
InChI Key: NBCNTUWMIHZTJX-UHFFFAOYSA-N
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Description

8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,3,4,5,6-Pentamethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
  • 8-[(4-Methylbenzene)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Uniqueness

8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

8-(2,4,6-trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12-10-13(2)15(14(3)11-12)22(18,19)17-6-4-16(5-7-17)20-8-9-21-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCNTUWMIHZTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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